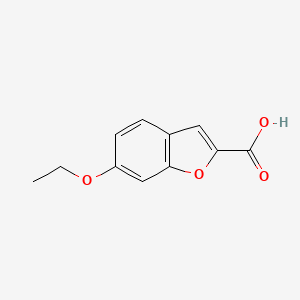
6-Ethoxybenzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxybenzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of an ethoxy group at the 6th position and a carboxylic acid group at the 2nd position of the benzofuran ring. It is a white solid that is soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and dimethyl sulfide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Ethoxybenzofuran-2-carboxylic acid can be synthesized through several methods:
Carboxylation of 2-hydroxyphenylboronic acid: This method involves the carboxylation of 2-hydroxyphenylboronic acid followed by condensation with benzyl ether to yield the target compound.
Oxidation of substituted alkylbenzenes: Oxidation of a substituted alkylbenzene with potassium permanganate (KMnO4) gives a substituted benzoic acid.
Hydrolysis of nitriles: Carboxylic acids can be prepared from nitriles by heating with aqueous acid or base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Borane-tetrahydrofuran (BH3/THF) is often preferred for reduction due to its ease and safety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6-Ethoxybenzofuran-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Ethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various biological targets, including enzymes and receptors, leading to their diverse biological activities . The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Used in the treatment of skin diseases such as cancer or psoriasis.
Bergapten: Known for its dermatological applications.
Nodekenetin: Exhibits anti-inflammatory properties.
Xanthotoxin: Used in photochemotherapy.
Usnic Acid: Known for its antimicrobial properties.
Uniqueness
6-Ethoxybenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 6th position and carboxylic acid group at the 2nd position make it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
6-ethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-2-14-8-4-3-7-5-10(11(12)13)15-9(7)6-8/h3-6H,2H2,1H3,(H,12,13) |
Clave InChI |
OUPXFUMTFSUKMR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


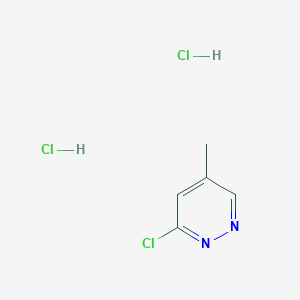

![N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813911.png)
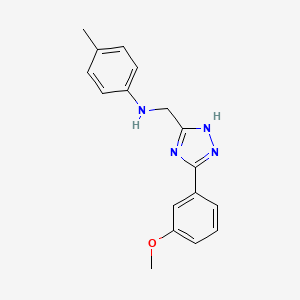

![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
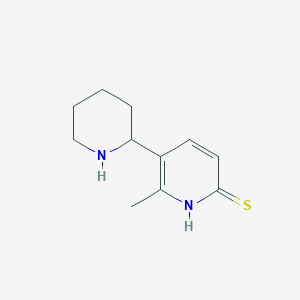
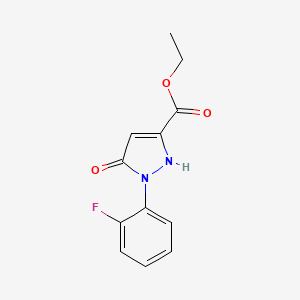
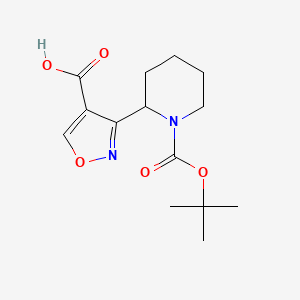


![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)

